3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
Description
Properties
CAS No. |
54756-14-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-4-15-7-11(9(3)16)12(17)10-6-5-8(2)14-13(10)15/h5-7H,4H2,1-3H3 |
InChI Key |
GGPCDDJOOIYNJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Reaction
This method involves condensing 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the bicyclic structure. For example, 2-aminopyridine reacts with diethyl ethoxymethylenemalonate (EMME) under thermal conditions in diphenyl ether, yielding ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate intermediates.
Reaction Scheme :
2-Aminopyridine + EMME → [Cyclization] → 1,8-Naphthyridin-4(1H)-one core
Table 1 : Gould-Jacobs Reaction Conditions
| Substrate | Conditions | Yield (%) | Product |
|---|---|---|---|
| 2-Aminopyridine | Diphenyl ether, 250°C | 80-85 | Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate |
Palladium-Catalyzed Cross-Coupling
For derivatives with substituents at C3 or C6, palladium-catalyzed Suzuki-Miyaura or Heck couplings are employed. Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydronaphthyridine-3-carboxylate (3) undergoes coupling with phenylboronic acid to yield 6-phenyl derivatives.
Key Steps :
-
Bromination of nalidixic acid derivatives (e.g., ethyl ester of 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one-3-carboxylic acid) with Br₂ in acetic acid.
-
Suzuki coupling with organoboron reagents using Pd(PPh₃)₄ and Na₂CO₃.
Table 2 : Suzuki Coupling Optimization
| Substrate | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl 6-bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/methanol | 80 |
Functionalization at C1, C3, and C7
Post-cyclization, substituents are introduced via alkylation, acetylation, or substitution reactions.
N-Alkylation at Position 1
The ethyl group at N1 is introduced via alkylation of the naphthyridinone with ethyl halides under basic conditions.
Example :
1,8-Naphthyridin-4(1H)-one + Ethyl bromide → 1-Ethyl-1,8-naphthyridin-4(1H)-one
Conditions :
C-Methylation at Position 7
The methyl group at C7 is introduced via electrophilic substitution or alkylation. For example, methyl iodide in the presence of a Lewis acid (AlCl₃) achieves C7-methylation.
Reaction :
1-Ethyl-1,8-naphthyridin-4(1H)-one + CH₃I → 1-Ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
Table 3 : Methylation Efficiency
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1-Ethyl derivative | CH₃I | AlCl₃ | 70–75 |
Acetylation at Position 3
The acetyl group at C3 is introduced via nucleophilic acyl substitution or direct acetylation.
Method A: Bromination and Substitution
-
Bromination : C3 is brominated using Br₂ in acetic acid.
-
Acetylation : The bromine is replaced with an acetyl group using Cu-catalyzed coupling (e.g., with acetyl chloride).
Example :
Ethyl 3-bromo derivative + Acetyl chloride → 3-Acetyl derivative
Conditions :
Method B: Direct Acetylation
If a hydroxyl group is present at C3, acetylation with acetic anhydride or acetyl chloride proceeds under mild conditions.
Reaction :
3-Hydroxy derivative + Ac₂O → 3-Acetyl derivative
Conditions :
Multi-Step Synthesis Pathway
A typical synthesis involves sequential steps:
-
Core Formation : Gould-Jacobs reaction of 2-aminopyridine with EMME.
-
N-Alkylation : Ethylation at N1 using ethyl bromide.
-
C-Methylation : Methylation at C7 with CH₃I/AlCl₃.
-
C3 Acetylation : Bromination followed by Cu-catalyzed acetylation.
Table 4 : Stepwise Synthesis Overview
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Gould-Jacobs cyclization | EMME, diphenyl ether, 250°C | 85 |
| 2 | N-Ethylation | EtBr, NaH, DMF, 60°C | 75 |
| 3 | C7-Methylation | CH₃I, AlCl₃, CH₂Cl₂ | 70 |
| 4 | C3-Acetylation | Br₂, AcCl, CuI, dioxane | 60 |
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at C3 and C6 require precise control of bromination and coupling conditions.
-
Yield Improvement : Suzuki couplings benefit from CuI co-catalysts, enhancing yields to 80%.
-
Purification : Column chromatography (CH₂Cl₂/MeOH) is critical for isolating pure products.
Spectroscopic and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Melting Point | 155–160°C (varies with substituents) |
| ¹H NMR (CDCI₃) | δ 1.47 (t, CH₃), 2.65 (s, CH₃), 4.47 (q, CH₂) |
| IR (KBr) | 1622 (C=O), 1584 (C=N) cm⁻¹ |
Applications and Derivatives
The compound serves as a precursor for bioactive molecules, including:
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the acetyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthyridines depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is with a molecular weight of approximately 230.26 g/mol. The compound features a naphthyridine core, which is known for its pharmacological significance.
Anticancer Applications
Research indicates that derivatives of naphthyridines, including 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one, exhibit potent anticancer activities through various mechanisms:
-
Mechanisms of Action :
- Apoptosis Induction : Compounds in this class have been shown to induce apoptosis in cancer cells, leading to cell death. For instance, studies have demonstrated that certain naphthyridine derivatives can trigger apoptotic pathways in human cancer cell lines such as MCF-7 and HCT116 .
- Cell Cycle Arrest : Research has indicated that these compounds can cause cell cycle arrest at specific phases (e.g., G2/M), thereby inhibiting cancer cell proliferation .
- Inhibition of Angiogenesis : Naphthyridine derivatives have been identified as potential angiogenesis inhibitors, which is crucial for tumor growth and metastasis .
-
Case Studies :
- A study highlighted the synthesis of several naphthyridine derivatives that exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative demonstrated activity comparable to doxorubicin against multiple cancer types .
- Another investigation revealed that specific 1,8-naphthyridine compounds could inhibit telomerase activity, a critical factor in cancer cell immortality .
Antibacterial Applications
The antibacterial properties of 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one are also noteworthy:
-
Mechanisms of Action :
- These compounds often act by disrupting bacterial DNA replication and transcription processes, making them effective against both Gram-positive and Gram-negative bacteria .
- The presence of the naphthyridine scaffold has been linked to enhanced antibacterial activity compared to other classes of antibiotics.
-
Case Studies :
- Research has demonstrated that certain synthesized derivatives exhibit superior antibacterial activity compared to nalidixic acid, particularly against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- A study reported that novel derivatives based on nalidixic acid showed improved efficacy against resistant bacterial strains at lower concentrations .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or DNA.
Pathways: Modulation of biochemical pathways related to its biological effects, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Activity Modulators
a. 7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA)
- Structure : Acetamido group at position 5.
- Activity: No intrinsic antibacterial activity (MIC ≥ 1.024 µg/mL against multi-resistant E. coli, S. aureus, and P. aeruginosa). However, it enhances the efficacy of fluoroquinolones (norfloxacin, ofloxacin) by reducing their MICs by 4- to 32-fold via structural synergy .
b. 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB)
- Structure : Trifluoromethylbenzenesulfonamide at position 3.
- Activity: Similar to 1,8-NA, lacks direct antibacterial activity but potentiates fluoroquinolone effects. Synergy attributed to sulfonamide’s ability to disrupt bacterial efflux pumps .
c. Compound 23 (Triazolo-thiadiazole Derivative)
- Structure: 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole fused with 1,8-naphthyridinone.
- Activity : Direct antimicrobial activity (MIC = 16 µg/mL) due to enhanced lipophilicity and membrane penetration .
| Compound | MIC (µg/mL) | Synergistic Effect | Key Structural Feature |
|---|---|---|---|
| 1,8-NA | ≥1.024 | Enhances fluoroquinolones | Acetamido at C7 |
| 3-TNB | ≥1.024 | Enhances fluoroquinolones | Trifluoromethyl sulfonamide |
| Compound 23 | 16 | Direct antimicrobial activity | Triazolo-thiadiazole moiety |
Anticancer Agents and Cisplatin Sensitizers
a. 3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones (e.g., 6e, 6h)
b. 3-Methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a)
- Structure : Exo-methylidene group conjugated to carbonyl.
- Activity : Selective cytotoxicity against HL-60 leukemia cells (IC₅₀ = 3.32 µM) via G2/M arrest and mitochondrial apoptosis .
| Compound | IC₅₀ (µM) | Mechanism | Structural Highlight |
|---|---|---|---|
| 6e | >10 | Cisplatin sensitization | Oxadiazole at C3 |
| 6h | >10 | Cisplatin sensitization | Oxadiazole with p-tolyl group |
| 4a | 3.32 | Apoptosis via G2/M arrest | Methylidene and tosyl groups |
Fluorinated Derivatives
Key Structural-Activity Relationships (SAR)
Substituent Position :
- C3 Modifications : Acetyl (target compound) and oxadiazole (6e, 6h) groups enhance DNA intercalation or enzyme inhibition.
- C7 Methyl Group : Consistently present in active derivatives (e.g., target compound, 1,8-NA), suggesting a role in target binding .
Lipophilicity :
- Compounds with oxadiazole (6e, 6h) or triazole (23) moieties exhibit higher lipophilicity, improving membrane permeability .
Synergistic Mechanisms: 1,8-NA and 3-TNB lack intrinsic activity but enhance fluoroquinolones by structural mimicry of quinolone scaffolds .
Biological Activity
3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (CAS No. 54756-14-8) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antitumor, and other therapeutic potentials, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.262 g/mol |
| LogP | 1.927 |
| PSA | 51.96 Ų |
Antimicrobial Activity
Naphthyridine derivatives, including 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one, have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of naphthyridine can effectively combat various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of naphthyridine derivatives against resistant strains, compounds similar to 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.56 to 7.81 µg/mL.
Antitumor Activity
The compound has also shown promise in cancer research. A notable study involved the evaluation of various naphthyridine derivatives for their cytotoxic effects against HepG2 liver cancer cells.
Research Findings
In vitro studies revealed that 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one exhibited significant growth inhibition of HepG2 cells with an IC50 value indicative of its potential as an antitumor agent. The mechanism appears to involve apoptosis induction in cancer cells .
The biological activity of 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : Naphthyridine derivatives have been shown to interfere with nucleic acid synthesis, impacting cell proliferation.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that naphthyridine derivatives may exhibit antioxidant activity, contributing to their protective effects against cellular damage.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one?
- Methodological Answer : The compound can be synthesized via halogenation of its carboxylic acid precursor. For example, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid reacts with iodine (I₂) and lead tetraacetate [Pb(OAc)₄] under photolytic conditions (hn) to yield the iodo intermediate (62% yield). Subsequent acetylation or substitution reactions can introduce the acetyl group . Alternative routes involve cyclization of pyridine derivatives with β-keto esters under reflux conditions in polar aprotic solvents like DMF .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs (e.g., monoclinic crystal system with space group P21/c for analogs) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl and ethyl groups) via chemical shifts and coupling patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Q. What are common impurities in the synthesis, and how are they resolved?
- Methodological Answer : Halogenated byproducts (e.g., residual iodine) may form during iodination steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is effective. Contradictions in melting points or spectral data between batches can arise from solvent traces; repeated washing with cold methanol is recommended .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in substitutions at the 3-position?
- Methodological Answer : The acetyl group at C3 is susceptible to nucleophilic attack. For example:
- Thiation : Replacing the carbonyl oxygen with sulfur requires P₂S₅ in pyridine (reflux, 98% yield for analogs) .
- Amination : Hydrazine hydrate in ethanol introduces hydrazone groups, but excess reagent may reduce the naphthyridine core. Controlled stoichiometry and monitoring via TLC are critical .
Q. What computational methods predict the compound’s coordination behavior with metals?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model coordination modes. The 1,8-naphthyridine core acts as a bidentate ligand via N1 and O4 atoms, with binding energies influenced by substituents (acetyl reduces electron density at O4). Experimental validation via UV-Vis titration (e.g., with Cu²⁺ in acetonitrile) shows a bathochromic shift at 320 nm .
Q. How does the compound interact with biological targets, and what assays validate this?
- Methodological Answer : While direct studies on this compound are limited, analogs exhibit antimicrobial activity via topoisomerase inhibition. Recommended assays:
- MIC determination : Against S. aureus (ATCC 25923) using broth microdilution (IC₅₀ ~12.5 µg/mL for related naphthyridines) .
- Cytotoxicity screening : MTT assay on HeLa cells to assess selectivity (therapeutic index >10 is desirable) .
Q. What strategies resolve contradictions in spectral data vs. crystallographic results?
- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, the acetyl group’s orientation may differ between phases. Dynamic NMR experiments (variable-temperature ¹H NMR) can detect rotational barriers, while Hirshfeld surface analysis quantifies intermolecular interactions in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
